molecular formula C11H13NO4S B3033362 3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile CAS No. 1018571-04-4

3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile

Cat. No.: B3033362
CAS No.: 1018571-04-4
M. Wt: 255.29 g/mol
InChI Key: BEAFLNCPABYREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile, also known as 3-DPSN, is a compound found in nature and is used in various scientific applications. It is a white, crystalline solid with a melting point of 111-112 °C and a boiling point of 215-216 °C. It has a molecular weight of 206.26 g/mol and a molecular formula of C9H11NO4S. 3-DPSN is a useful reagent in organic synthesis, as it can be used in a variety of reactions, such as the synthesis of heterocycles, the formation of amides, and the preparation of polymers. It is also used as an intermediate in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile is a versatile reagent used in a variety of scientific research applications. It is used as a starting material for the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. It is also used as a building block for the synthesis of polymers, such as polyurethanes and polyamides. In addition, this compound is used as an intermediate in the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile is a versatile reagent used in a variety of chemical reactions. It is used as a nucleophile in nucleophilic aromatic substitution reactions, as a catalyst for the formation of amides, and as a reducing agent for the formation of polymers. It can also act as a base in the formation of heterocyclic compounds, such as pyridines, quinolines, and indoles.
Biochemical and Physiological Effects
This compound is not known to have any direct physiological effects on humans or animals. However, it can be used in the synthesis of pharmaceuticals and other compounds, which may have physiological effects.

Advantages and Limitations for Lab Experiments

3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile is a versatile reagent that can be used in a variety of reactions. Its advantages include its relatively low cost, its ease of use, and its high reactivity. However, it can also be toxic and flammable, and it can react with water and other compounds. Therefore, it should be handled with caution and stored in a cool, dry place.

Future Directions

3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile has a wide range of applications in scientific research and has the potential to be used in the synthesis of a variety of compounds. Potential future directions for research include the use of this compound in the synthesis of novel pharmaceuticals, the study of its reactivity in different reactions, the development of new synthetic methods using this compound, and the use of this compound as a catalyst in organic synthesis. In addition, further research is needed to understand the biochemical and physiological effects of compounds synthesized using this compound.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfonylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-15-10-5-4-9(8-11(10)16-2)17(13,14)7-3-6-12/h4-5,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAFLNCPABYREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile
Reactant of Route 3
Reactant of Route 3
3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile
Reactant of Route 4
Reactant of Route 4
3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile
Reactant of Route 5
3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile
Reactant of Route 6
3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.